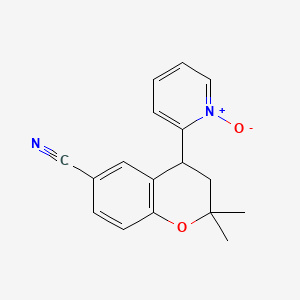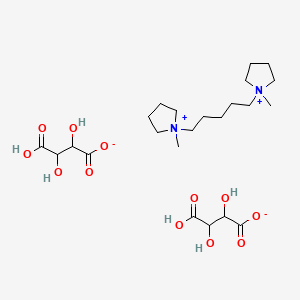
ペンタリニウム酒石酸塩
概要
説明
Pentolinium tartrate is a ganglionic blocking agent that acts as a nicotinic acetylcholine receptor antagonist. It is formulated as the pentolinium tartrate salt and is known for its use as an antihypertensive drug during surgical procedures or to control hypertensive crises . The compound works by binding to the acetylcholine receptor of adrenergic nerves, thereby inhibiting the release of noradrenaline and adrenaline, leading to smooth muscle relaxation and vasodilation .
科学的研究の応用
Pentolinium tartrate has a wide range of scientific research applications, including:
作用機序
ペンソリンタートレートは、ニコチン性 (神経節) アセチルコリン受容体に結合することでその効果を発揮します。 この受容体/チャネルは、カルシウムを含むさまざまな2価カチオンに対して透過性があります。 カルシウムの流入は、細胞膜を過分極させるカリウム電流を活性化する可能性があります。 この受容体を遮断すると、平滑筋の弛緩と血管拡張が起こります 。 関与する分子標的には、神経アセチルコリン受容体サブユニットアルファ-3、ベータ-4、およびアルファ-10が含まれます .
生化学分析
Biochemical Properties
Pentolinium tartrate works by binding to the acetylcholine receptor of adrenergic nerves, thereby inhibiting the release of noradrenaline and adrenaline . This interaction with the nicotinic acetylcholine receptor, a key enzyme in the nervous system, leads to smooth muscle relaxation and vasodilation .
Cellular Effects
The primary cellular effect of Pentolinium tartrate is the inhibition of adrenaline and noradrenaline release from adrenergic nerves . This leads to smooth muscle relaxation and vasodilation, which can help control hypertension .
Molecular Mechanism
The molecular mechanism of Pentolinium tartrate involves binding to the nicotinic (ganglion) acetylcholine receptor . This receptor/channel is permeable to a range of divalent cations including calcium, the influx of which may activate a potassium current which hyperpolarizes the cell membrane . Blockage of the receptor leads to smooth muscle relaxation and vasodilation .
Temporal Effects in Laboratory Settings
It is known that Pentolinium tartrate should not be given intravenously, as slow and inconstant dissociation of the salt may result in unpredictable effects .
Dosage Effects in Animal Models
It is known that Pentolinium tartrate has been used as a ganglionic blocking agent in hypertension .
Metabolic Pathways
It is known that Pentolinium tartrate acts as a nicotinic antagonist .
準備方法
ペンソリンタートレートの合成は、ペンソリンと酒石酸との反応によって行われます。 ペンソリンタートレートの分子式は C15H32N2 · 2C4H5O6 であり、分子量は 538.59 g/mol です 。 生体内製剤の調製方法は、化合物をジメチルスルホキシド (DMSO) に溶解し、次いでポリエチレングリコール (PEG300)、Tween 80、および脱イオン水と混合することを含みます 。 産業的な生産方法は、通常、ペンソリンの合成に続き、酒石酸との反応によってタートレート塩を形成します。
化学反応の分析
類似化合物との比較
ペンソリンタートレートは、ヘキサメトニウムやメカミラミンなどの他の神経節遮断薬と比較されます。 ヘキサメトニウムもニコチン性アセチルコリン受容体拮抗薬として作用しますが、ペンソリンタートレートはより持続的な神経節遮断を提供し、副作用はそれほど重くありません 。 メカミラミンは、別の類似の化合物で、降圧薬として使用されますが、薬物動態特性と作用時間において異なります 。 ペンソリンタートレートのユニークな点は、他の神経節遮断薬と比較して、手術中の制御された低血圧を長期にわたって提供できることです .
類似の化合物には、以下が含まれます。
- ヘキサメトニウム
- メカミラミン
- トリメタファン
特性
IUPAC Name |
1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2.2C4H6O6/c1-16(12-6-7-13-16)10-4-3-5-11-17(2)14-8-9-15-17;2*5-1(3(7)8)2(6)4(9)10/h3-15H2,1-2H3;2*1-2,5-6H,(H,7,8)(H,9,10)/q+2;;/p-2/t;2*1-,2-/m.11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMKTIKKPMTUQH-WBPXWQEISA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C.C(C(C(=O)[O-])O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52-62-0 | |
| Record name | Pentolonium tartrate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentolonium tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTOLINIUM TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953357GACY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


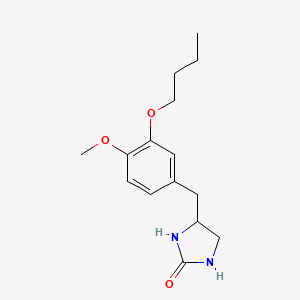
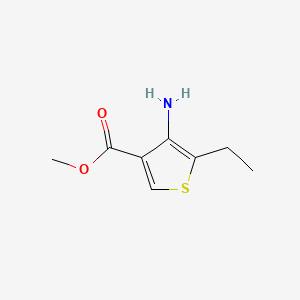
![6-(2-Chlorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide](/img/structure/B1679466.png)
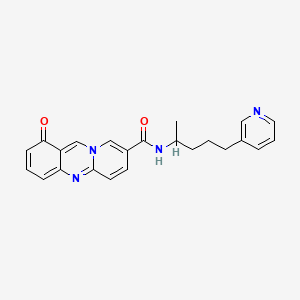
![(2E,4E)-5-(3-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]nona-2,4-dienamide](/img/structure/B1679469.png)
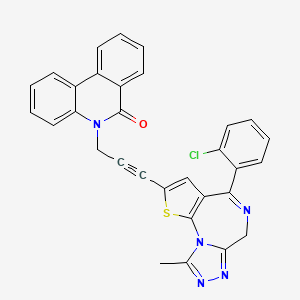
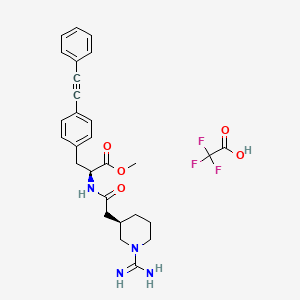
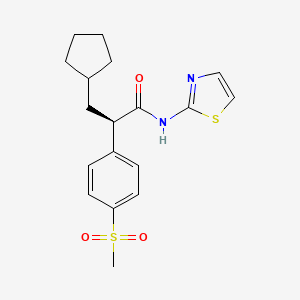
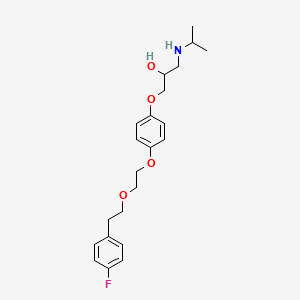
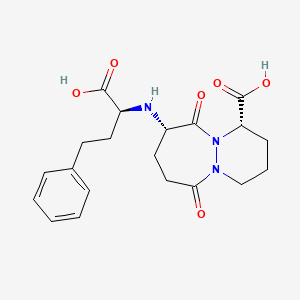
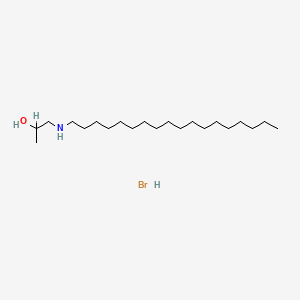
![[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester](/img/structure/B1679480.png)
